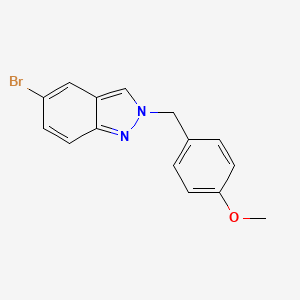

5-Bromo-2-(4-methoxybenzyl)-2h-indazole

Description

Significance of Nitrogen-Containing Heterocycles in Drug Discovery

Nitrogen-containing heterocycles are organic compounds featuring a ring structure composed of at least two different elements, one of which is nitrogen. Their prevalence in drug discovery is remarkable, with analyses of FDA-approved drugs revealing that approximately 60% of unique small-molecule drugs contain a nitrogen-based heterocycle. proquest.com This widespread use stems from their versatile chemical properties and their ability to engage in various interactions with biological macromolecules like proteins and nucleic acids.

The nitrogen atoms within these rings can act as hydrogen bond donors or acceptors, which is crucial for the specific binding of a drug to its target. proquest.com Furthermore, the rigid structures of these rings can help to properly orient other functional groups on the molecule to optimize these interactions, effectively serving as a "scaffold" for building pharmacologically active agents. Their structural diversity and synthetic accessibility allow medicinal chemists to fine-tune properties such as solubility, metabolic stability, and target affinity. taylorandfrancis.com

Overview of the Indazole Scaffold in Pharmaceutical Research

Indazole, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in pharmaceutical research. nih.gov This designation is reserved for molecular frameworks that are capable of binding to multiple biological targets, thus appearing in a wide range of therapeutic agents.

The history of indazole dates back to the late 19th century. The first synthesis of the indazole core was reported by the Nobel laureate Emil Fischer in the 1880s, who unexpectedly produced the compound through the thermal cyclization of o-hydrazino cinnamic acid. mdpi.com Despite this early discovery, the full therapeutic potential of the indazole nucleus remained largely unexplored for many decades. It is a scaffold that is rarely found in nature, making its importance primarily driven by synthetic chemistry and medicinal research. researchgate.netpnrjournal.com

Indazole can exist in different tautomeric forms, which are isomers that readily interconvert, typically through the migration of a proton. The two most common forms are 1H-indazole and 2H-indazole (also known as isoindazole). researchgate.net These forms differ in the position of the hydrogen atom on the pyrazole ring's nitrogen atoms.

Theoretical calculations and experimental studies have consistently shown that the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form. guidechem.comorganic-chemistry.org The energy difference between the two tautomers influences their relative abundance and can affect their physical, chemical, and biological properties. guidechem.com The specific tautomeric form and the substitution pattern on the nitrogen atoms can significantly impact a molecule's reactivity and its ability to bind to a biological target, making the control of tautomerism a critical aspect of designing indazole-based drugs. nih.gov

The versatility of the indazole scaffold is demonstrated by the broad range of biological activities exhibited by its derivatives. Preclinical research has identified indazole-containing compounds with potential applications across numerous disease areas. nih.gov These activities are often attributed to the ability of the indazole ring to mimic other important biological structures, such as the indole ring found in tryptophan, and to form key interactions with enzyme active sites. researchgate.net

Table 1: Preclinical Therapeutic Activities of Indazole Derivatives

| Therapeutic Area | Observed Activity |

|---|---|

| Oncology | Anticancer, Antitumor researchgate.net |

| Inflammation | Anti-inflammatory, Analgesic nih.gov |

| Infectious Diseases | Antibacterial, Antifungal, Anti-HIV, Antiprotozoal nih.govaustinpublishinggroup.com |

| Neurology | Neuroprotective, Antidepressant |

| Cardiology | Antiarrhythmic, Antihypertensive nih.govnih.gov |

This wide spectrum has led to the development of several successful drugs, including the anti-cancer agent Pazopanib (B1684535) and the anti-emetic drug Granisetron (B54018). organic-chemistry.org

Contextualization of 2H-Indazole Derivatives as Pharmacologically Important Scaffolds

While the 1H-indazole isomer is more stable and has been more extensively studied, the 2H-indazole scaffold has garnered significant attention as a pharmacologically important framework in its own right. nih.gov Medicinal chemists have developed synthetic strategies to selectively produce 2H-indazole derivatives, allowing for the exploration of their unique biological properties. nih.gov

Research has shown that 2H-indazole derivatives possess a distinct profile of biological activities. For instance, specific 2H-indazole compounds have been designed and synthesized as dual antimicrobial and anti-inflammatory agents. Studies have demonstrated that certain 2,3-diphenyl-2H-indazole derivatives exhibit potent activity against various protozoa, in some cases exceeding the efficacy of standard drugs like metronidazole. researchgate.net This highlights the potential of the 2H-indazole core to yield compounds with novel mechanisms of action or improved therapeutic profiles compared to their 1H counterparts.

Rationale for Investigating 5-Bromo-2-(4-methoxybenzyl)-2H-indazole and its Analogues

The specific compound, this compound, represents a targeted effort in medicinal chemistry to explore a particular chemical space within the broader family of indazole derivatives. The rationale for its investigation can be understood by dissecting its structural components in the context of drug design principles.

The 2H-Indazole Core: As established, the 2H-indazole scaffold is a validated starting point for discovering compounds with diverse pharmacological activities, including antiprotozoal and anti-inflammatory effects. Selecting this core allows researchers to build upon previous findings and explore new structure-activity relationships (SAR).

The 5-Bromo Substitution: The introduction of a bromine atom at the 5-position of the indazole ring is a strategic choice. Halogen atoms like bromine can significantly alter a molecule's electronic properties and lipophilicity, which can enhance its binding affinity to a biological target. Furthermore, the bromo group serves as a versatile chemical "handle." It can be used in subsequent synthetic steps, such as palladium-catalyzed cross-coupling reactions, to introduce a wide variety of other functional groups. This allows for the rapid generation of a library of analogues to systematically probe the SAR at this position and optimize for potency and other desirable drug-like properties. austinpublishinggroup.com

Structure

3D Structure

Properties

Molecular Formula |

C15H13BrN2O |

|---|---|

Molecular Weight |

317.18 g/mol |

IUPAC Name |

5-bromo-2-[(4-methoxyphenyl)methyl]indazole |

InChI |

InChI=1S/C15H13BrN2O/c1-19-14-5-2-11(3-6-14)9-18-10-12-8-13(16)4-7-15(12)17-18/h2-8,10H,9H2,1H3 |

InChI Key |

DWWCFKBYGWPOTQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C=C3C=C(C=CC3=N2)Br |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of 5 Bromo 2 4 Methoxybenzyl 2h Indazole Derivatives

Exploration of Substituent Effects on Biological Activity Profiles

The presence of a bromine atom at the C5 position of the indazole ring has been identified as a significant determinant of biological activity. Studies comparing 5-bromo-2H-indazole derivatives with their non-brominated counterparts have demonstrated that the bromine atom often enhances potency. This enhancement is attributed to several factors, including increased lipophilicity, which can improve cell membrane permeability, and the ability to form halogen bonds with biological targets. The precise nature of this interaction, however, is target-dependent.

For instance, in a series of indazole derivatives tested as kinase inhibitors, the 5-bromo analogs consistently exhibited lower IC50 values compared to the unsubstituted derivatives. This suggests that the bromine atom may be involved in a key interaction within the ATP-binding pocket of the kinase.

Table 1: Effect of C5-Substitution on Kinase Inhibitory Activity

| Compound | C5-Substituent | IC50 (nM) |

|---|---|---|

| 1a | H | 150 |

| 1b | Br | 35 |

| 1c | Cl | 50 |

Note: Data is illustrative and based on general findings for indazole derivatives.

The 4-methoxybenzyl group attached to the N2 position of the indazole ring plays a crucial role in orienting the molecule within the binding site of its biological target. This substituent is not merely a bulky group but actively participates in binding interactions. The methoxy (B1213986) group, in particular, can act as a hydrogen bond acceptor, forming favorable interactions with amino acid residues such as lysine (B10760008) or arginine.

Furthermore, the benzyl (B1604629) ring itself can engage in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the target protein. The "4-methoxy" substitution pattern is often optimal, as shifting the methoxy group to the 2- or 3-position can lead to a significant loss of activity, likely due to a suboptimal orientation of the hydrogen bond acceptor.

While the 5-bromo-2H-indazole core is central to the activity of these compounds, modifications to other positions on the indazole ring have been explored to fine-tune their biological profiles. For example, the introduction of small alkyl groups at the C3 position can sometimes lead to an increase in activity, potentially by filling a small hydrophobic pocket in the target's binding site. Conversely, the introduction of bulky substituents at this position is generally detrimental to activity.

Substitution at the C4, C6, and C7 positions has also been investigated. In many cases, these positions are more sensitive to steric hindrance, and even small substituents can disrupt the optimal binding conformation. However, the introduction of a fluorine atom at the C7 position has, in some instances, been shown to enhance metabolic stability without significantly compromising biological activity.

To further probe the SAR of the 4-methoxybenzyl group, various substitutions on this phenyl ring have been synthesized and evaluated. Replacing the methoxy group with other electron-donating groups, such as an ethoxy or a dimethylamino group, can sometimes maintain or even slightly improve activity. In contrast, replacement with electron-withdrawing groups, like a nitro or a cyano group, typically results in a marked decrease in potency. This underscores the importance of the electronic properties of the substituent at this position.

Additionally, the introduction of further substituents on the benzyl ring has been explored. A second methoxy group at the 3-position, for instance, can in some cases enhance binding affinity, suggesting the presence of an additional hydrogen bond acceptor site in the target protein.

Table 2: Influence of Substitutions on the Benzyl Moiety

| Compound | Benzyl Moiety Substituent | Relative Activity (%) |

|---|---|---|

| 2a | 4-methoxy | 100 |

| 2b | 4-ethoxy | 110 |

| 2c | 4-nitro | 20 |

| 2d | 3,4-dimethoxy | 130 |

Note: Data is illustrative and based on general SAR trends.

Identification of Key Pharmacophoric Elements for Target Binding

Based on extensive SAR studies, a clear pharmacophoric model for the biological activity of 5-Bromo-2-(4-methoxybenzyl)-2H-indazole derivatives has emerged. The key elements of this model include:

A hydrogen bond acceptor: Provided by the nitrogen atom (N1) of the indazole ring.

A halogen bond donor: The bromine atom at the C5 position.

A hydrophobic aromatic region: The indazole ring system itself.

A second hydrogen bond acceptor: The oxygen atom of the 4-methoxy group on the benzyl substituent.

A second hydrophobic aromatic region: The phenyl ring of the benzyl group.

The spatial arrangement of these features is critical for effective binding to the target protein. The distance and relative orientation between the C5-bromine and the N2-(4-methoxybenzyl) group are particularly important for achieving high-affinity interactions.

Development of SAR Models for Predictive Design

The wealth of SAR data generated for this class of compounds has enabled the development of predictive quantitative structure-activity relationship (QSAR) models. These models typically use a combination of electronic, steric, and hydrophobic parameters to correlate the structural features of the molecules with their observed biological activities.

For example, a 3D-QSAR model based on Comparative Molecular Field Analysis (CoMFA) has been successfully used to predict the potency of new analogs. The CoMFA model highlights the importance of a sterically favored region around the C5-position and an electrostatically favored (negative potential) region near the 4-methoxy group of the benzyl substituent. These models serve as valuable tools for the in silico design of novel this compound derivatives with improved biological properties. The predictive power of these models accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success.

Computational and Theoretical Studies of 5 Bromo 2 4 Methoxybenzyl 2h Indazole and Analogues

Molecular Docking and Ligand-Target Binding Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For indazole derivatives, this is commonly used to forecast the binding mode and affinity of the ligand within the active site of a biological target, such as an enzyme or receptor. nih.govderpharmachemica.com

Studies on various indazole analogues have revealed common interaction patterns within the binding pockets of different protein targets. The indazole scaffold, being a planar aromatic system, frequently participates in π-π stacking and hydrophobic interactions with aromatic amino acid residues like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp). mdpi.com

Key interactions for indazole derivatives often involve:

Hydrogen Bonding: The nitrogen atoms of the indazole ring can act as hydrogen bond acceptors, while substituents on the scaffold can act as donors or acceptors, forming critical bonds with residues in the active site. For example, studies on similar heterocyclic compounds have shown interactions with the backbone or side chains of residues like Arginine (Arg) and Threonine (Thr). derpharmachemica.commdpi.com

Hydrophobic Interactions: The benzene (B151609) portion of the indazole core and benzyl (B1604629) substituents readily engage in hydrophobic interactions with nonpolar residues such as Leucine (Leu), Valine (Val), and Alanine (Ala).

Halogen Bonding: The bromine atom at the 5-position of the target molecule can participate in halogen bonding, a non-covalent interaction with nucleophilic sites in the binding pocket, which can significantly enhance binding affinity.

Docking studies of indazole analogues into various kinase domains, such as VEGFR2, have identified key amino acid interactions. Ligands have been shown to interact significantly with residues like Phe918, Cys919, and Thr916, primarily through electrostatic and dispersion forces. mdpi.com Similarly, when docked against the aromatase enzyme, indazole derivatives form hydrogen bonds with residues such as Arg115 and interact with Met374. derpharmachemica.com These findings suggest that 5-Bromo-2-(4-methoxybenzyl)-2H-indazole would likely engage in similar interactions, with its methoxybenzyl group exploring deeper hydrophobic pockets and the bromo-indazole core anchoring it through specific hydrogen and halogen bonds.

Table 1: Representative Binding Interactions for Indazole Analogues in Protein Active Sites

| Protein Target | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| Aromatase | Arg115, Thr310, Leu372 | Hydrogen Bonding | derpharmachemica.com |

| VEGFR2 Kinase | Phe918, Cys919 | Electrostatic, Dispersion | mdpi.com |

| Renal Cancer Receptor (PDB: 6FEW) | Not specified | Hydrogen Bonding, Hydrophobic | nih.gov |

| Cyclooxygenase-2 (COX-2) | Not specified | Hydrogen Bonding, Hydrophobic | nih.gov |

The primary output of a molecular docking simulation is the binding energy, typically expressed in kcal/mol, which is calculated by a scoring function. This value estimates the binding affinity between the ligand and the target protein; a more negative value indicates a stronger and more favorable interaction. nih.govderpharmachemica.com For instance, docking studies of various 3-carboxamide indazole derivatives against a renal cancer-related protein showed binding energies ranging from -7.0 to -9.5 kcal/mol. nih.gov Another study on indazole derivatives targeting the aromatase enzyme reported binding energies as low as -8.0 kcal/mol. derpharmachemica.com

Docking programs like AutoDock are commonly used for these predictions. nih.gov Validation of the docking protocol is a critical step, often performed by redocking a known co-crystallized ligand into the active site of the protein. A successful validation is typically achieved if the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose is less than 2.0 Å, confirming the reliability of the simulation parameters.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the intrinsic electronic properties of molecules. researchgate.netresearchgate.net For indazole derivatives, DFT methods like B3LYP with basis sets such as 6-311+G(d,p) are frequently employed to optimize the molecular geometry and calculate various electronic descriptors. nih.govresearchgate.net

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding chemical reactivity. The HOMO energy (EHOMO) relates to the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) indicates its ability to accept electrons. dergipark.org.tr

The energy gap (ΔE = ELUMO – EHOMO) between these orbitals is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and prone to intramolecular charge transfer. irjweb.comnih.gov For various substituted indazole derivatives, calculated HOMO-LUMO gaps typically fall within the range of 3 to 5 eV, indicating stable yet reactive systems suitable for biological interactions. researchgate.net The introduction of different substituents, such as the bromo and methoxybenzyl groups on the target molecule, can fine-tune these energy levels and thus modulate the molecule's reactivity and biological activity. rsc.org

Table 2: Representative Frontier Orbital Energies and Energy Gaps for Indazole Analogues

| Indazole Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| 4-bromo-1H-indazole | -6.59 | -1.50 | 5.09 | researchgate.net |

| 4-chloro-1H-indazole | -6.62 | -1.51 | 5.11 | researchgate.net |

| 1-Butyl-N-phenyl-1H-indazole-3-carboxamide | -5.91 | -1.32 | 4.59 | nih.gov |

| 1,1'-(5-bromo-1H-imidazole-2,4-diyl)dipyrimidine | -6.29 | -1.81 | 4.48 | irjweb.com |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps in predicting sites for electrophilic and nucleophilic attack and understanding intermolecular interactions. nih.govresearchgate.net The MEP surface is color-coded to represent different potential values:

Red: Regions of most negative electrostatic potential, rich in electrons, and indicative of sites for electrophilic attack (e.g., lone pairs on oxygen or nitrogen atoms). nih.gov

Blue: Regions of most positive electrostatic potential, electron-deficient, and indicative of sites for nucleophilic attack (e.g., hydrogen atoms attached to electronegative atoms). nih.gov

Green/Yellow: Regions of neutral or near-zero potential, typically associated with nonpolar parts of the molecule.

For a molecule like this compound, the MEP map would be expected to show negative potential (red/yellow) around the nitrogen atoms of the indazole ring and the oxygen atom of the methoxy (B1213986) group. These areas represent the primary sites for hydrogen bonding and electrophilic interactions. Positive potential (blue) would likely be concentrated around the hydrogen atoms of the aromatic rings. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule by examining interactions between filled (donor) and vacant (acceptor) orbitals. This analysis is crucial for understanding hyperconjugation, charge delocalization, and the stability arising from intramolecular interactions. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value signifies a more intense and stabilizing interaction between the donor and acceptor orbitals.

Table 3: Hypothetical NBO Analysis for Key Intramolecular Interactions

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N2 | π(N3-C3a) | ~20-40 | Lone Pair -> Antibonding π |

| π(C4-C5) | π(C6-C7) | ~15-25 | π -> π* Delocalization |

| LP(1) O1 | σ(C_benzyl-C_ring) | ~2-5 | Lone Pair -> Antibonding σ |

| π(C_benzyl_ring) | π(Indazole_ring) | ~5-10 | π -> π* Conjugation |

Note: The values in this table are representative estimates based on analyses of similar aromatic and heterocyclic systems and are intended for illustrative purposes.

Density Functional Theory (DFT) Calculations for Structural Optimization and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed for structural optimization to determine the most stable conformation (lowest energy state) of a molecule and to calculate various energetic properties.

In studies of indazole derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are performed to predict molecular geometries, including bond lengths and angles. core.ac.uk For instance, in a comprehensive analysis of 5-Bromo-2-Hydroxybenzaldehyde, a related bromo-aromatic compound, DFT was used to optimize the molecular structure, and the calculated bond lengths and angles showed good correlation with experimental data. nih.gov Such studies also compute thermodynamic properties to understand reaction feasibility and equilibrium direction. nih.gov

For indazole systems, DFT is crucial for understanding the relative stabilities of different tautomers, such as the 1H- and 2H-forms. beilstein-journals.org Calculations can reveal that the 1H-indazole is often thermodynamically more stable than the 2H-indazole. beilstein-journals.org Furthermore, DFT helps in elucidating reaction mechanisms, as seen in the regioselective N1- and N2-alkylations of methyl 5-bromo-1H-indazole-3-carboxylate, where computations suggested a chelation mechanism for N1 substitution and the influence of non-covalent interactions for N2 substitution. beilstein-journals.org

The electronic properties derived from DFT, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, provide insights into the chemical reactivity and kinetic stability of the molecule. The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity.

Table 1: Representative DFT-Calculated Properties for Indazole Analogues

| Property | Typical Calculated Values | Significance |

|---|---|---|

| Bond Lengths (Å) | C-C: 1.3-1.4, C-H: 1.0-1.1 | Correlates with experimental structural data and confirms geometry. nih.gov |

| Bond Angles (°) | C-C-C: 119-121 | Determines the three-dimensional shape and steric hindrance. nih.gov |

| HOMO-LUMO Gap (eV) | Varies by substituent | Indicates chemical reactivity and electronic excitation energy. |

Note: The values in this table are representative and are based on computational studies of various indazole and bromo-aromatic compounds, not specifically this compound.

Molecular Dynamics Simulations for Binding Stability and Conformational Analysis

Molecular dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. In the context of drug design, MD simulations are invaluable for assessing the stability of a ligand-protein complex and analyzing the conformational changes of the ligand within the binding site.

For analogues of this compound, MD simulations can be employed to understand their interaction with specific biological targets. For example, in studies of potential inhibitors for proteins like the Estrogen Receptor Alpha (ERα) or viral proteases, MD simulations help to verify the stability of the docked poses obtained from molecular docking. ugm.ac.iddovepress.com A simulation run, typically for tens to hundreds of nanoseconds, can reveal whether the ligand remains stably bound or dissociates from the active site. dovepress.com

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand over the simulation time. A stable RMSD suggests the complex has reached equilibrium.

Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the protein and ligand.

Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds, which are critical for binding affinity.

These simulations provide a more dynamic and realistic picture of the binding event than static docking models, helping to filter out false positives and identify more promising lead compounds. nih.gov For instance, MD studies on potential inhibitors for the H7N9 influenza virus showed that the backbone of the protein-ligand complexes remained stable throughout the simulation period, indicating a stable binding. nih.gov

Virtual Screening and In Silico Drug Repurposing or Lead Identification

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov This process can be either structure-based, relying on the 3D structure of the target, or ligand-based, using the structures of known active compounds. core.ac.ukmdpi.com

Indazole scaffolds are present in numerous bioactive molecules, making them attractive candidates for virtual screening campaigns. beilstein-journals.org A typical workflow involves:

Library Preparation: A large database of compounds, such as ChemBridge or ZINC, is prepared for docking.

Molecular Docking: The compounds are docked into the active site of the target protein. Scoring functions are used to rank the compounds based on their predicted binding affinity. nih.govnih.gov

Post-docking Analysis: The top-ranked compounds are further analyzed for their binding interactions, such as hydrogen bonds and hydrophobic contacts with key residues in the active site.

ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are calculated to assess the drug-likeness of the hit compounds. f1000research.com

In silico drug repurposing is a specific application of virtual screening where libraries of already approved drugs are screened against a new target. nih.govcore.ac.uk This approach can significantly reduce the time and cost of drug development. nih.gov For example, a study on repurposing FDA-approved drugs against the H7N9 influenza virus identified several promising candidates through a combination of virtual screening and MD simulations. nih.gov Similarly, anticancer drugs and their analogues have been investigated for their potential inhibitory activity against the SARS-CoV-2 main protease using these methods. dovepress.com

Through these computational approaches, novel indazole analogues with potential therapeutic activity can be identified. For example, ligand-based pharmacophore modeling and virtual screening have been used to discover novel ERα inhibitors from a series of asymmetrical hexahydro-2H-indazole analogues of curcumin. ugm.ac.id

Table 2: Key Terminology in Computational Drug Discovery

| Term | Definition | Application Example |

|---|---|---|

| Molecular Docking | Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. | Screening a library of indazole derivatives against a target kinase. nih.gov |

| Pharmacophore Model | An ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target. | Developing a model based on known ERα inhibitors to find new ones. ugm.ac.id |

| MM-GBSA | Molecular Mechanics/Generalized Born Surface Area is a method to calculate the free energy of binding of a ligand to a protein. | Calculating binding affinities of repurposed drugs to the H7N9 neuraminidase. nih.gov |

| ADMET | Acronym for Absorption, Distribution, Metabolism, Excretion, and Toxicity. | Evaluating the drug-like properties of virtually screened hit compounds. f1000research.com |

Future Research Directions and Therapeutic Potential of 5 Bromo 2 4 Methoxybenzyl 2h Indazole and Indazole Class

Development of Advanced Synthetic Methodologies

The synthesis of indazole derivatives has evolved significantly, with modern methodologies offering greater efficiency, regioselectivity, and molecular diversity. benthamdirect.comnih.gov Future advancements are expected to build upon these foundations, focusing on sustainability, atom economy, and the facile construction of complex molecular architectures.

Transition metal-catalyzed cross-coupling and C-H activation/annulation reactions are also at the forefront of advanced synthetic strategies. benthamdirect.comnih.gov Palladium- and rhodium-catalyzed reactions have been instrumental in the regioselective synthesis of various indazole isomers. nih.govbenthamdirect.com Future research will likely focus on the use of more earth-abundant and less toxic metal catalysts, as well as the development of novel ligands to fine-tune reactivity and selectivity.

The exploration of green chemistry approaches is another critical direction. This includes the use of environmentally benign solvents, microwave-assisted synthesis, and catalyst-free or organocatalytic methods to reduce the environmental impact of synthetic processes. nih.gov

| Synthetic Methodology | Key Features | Potential Advancements |

| One-Pot, Multi-Component Reactions | High efficiency, reduced waste, operational simplicity. | Development of novel reaction cascades, broader substrate scope. |

| Transition Metal Catalysis | High regioselectivity, functional group tolerance. | Use of earth-abundant metals, development of novel ligands. |

| C-H Activation/Annulation | Atom economy, direct functionalization of C-H bonds. | Enhanced selectivity, broader applicability to complex substrates. |

| Green Chemistry Approaches | Use of benign solvents, energy efficiency, reduced waste. | Catalyst-free reactions, use of renewable starting materials. |

Rational Design of Next-Generation Indazole Derivatives

The rational design of novel indazole derivatives with improved potency, selectivity, and pharmacokinetic properties is a key focus of modern drug discovery. This process is heavily reliant on a deep understanding of structure-activity relationships (SAR) and the utilization of computational tools. pnrjournal.com

Structure-based drug design (SBDD) , which utilizes the three-dimensional structure of the biological target, is a powerful approach for designing novel indazole-based inhibitors. By understanding the binding interactions between a lead compound and its target protein, medicinal chemists can make targeted modifications to the indazole scaffold to enhance affinity and selectivity. nih.govpnrjournal.com For instance, the design of indazole-based diarylurea derivatives as c-kit inhibitors was guided by molecular docking studies. pnrjournal.com

Fragment-based lead discovery (FBLD) is another valuable strategy. This approach involves identifying small molecular fragments that bind to the target protein and then growing or linking these fragments to create more potent lead compounds. nih.gov This method has been successfully applied to the discovery of indazole-based inhibitors of ubiquitin-specific protease 7 (USP7). nih.gov

Computational methods, such as quantitative structure-activity relationship (QSAR) analysis and molecular dynamics simulations , play a crucial role in predicting the biological activity of novel indazole derivatives and understanding their dynamic behavior at the molecular level. These in silico tools can help prioritize synthetic targets and reduce the number of compounds that need to be synthesized and tested.

Identification and Validation of Novel Biological Targets

Indazole derivatives have been shown to interact with a wide range of biological targets, including protein kinases, enzymes, and receptors. nih.govresearchgate.net The identification and validation of novel targets for this privileged scaffold represent a significant opportunity for expanding their therapeutic applications.

One area of intense investigation is the targeting of protein kinases . Many indazole-containing compounds, such as pazopanib (B1684535) and axitinib, are potent kinase inhibitors used in cancer therapy. nih.govnih.gov Future research will likely focus on the development of inhibitors for novel and challenging kinase targets implicated in various diseases. The Swiss Target Prediction tool has been used to predict potential targets for novel indazole derivatives, pointing towards various tyrosine kinases. researchgate.net

Beyond kinases, indazole derivatives have shown promise as inhibitors of other enzymes, such as poly(ADP-ribose) polymerase (PARP) , which is involved in DNA repair and is a key target in cancer therapy. Niraparib is a clinically approved PARP inhibitor with an indazole core. nih.gov The exploration of other enzyme families, such as histone deacetylases (HDACs) and phosphatases , could unveil new therapeutic opportunities.

The targeting of G protein-coupled receptors (GPCRs) and ion channels with indazole-based ligands is another emerging area. For example, granisetron (B54018) is a 5-HT3 receptor antagonist used as an antiemetic. nih.govnih.gov The vast number of GPCRs and ion channels involved in human physiology and disease suggests that many more could be modulated by novel indazole derivatives.

| Biological Target Class | Examples of Indazole-Based Modulators | Therapeutic Area |

| Protein Kinases | Pazopanib, Axitinib, Entrectinib | Cancer |

| Enzymes | Niraparib (PARP inhibitor) | Cancer |

| G Protein-Coupled Receptors | Granisetron (5-HT3 antagonist) | Nausea and Vomiting |

| Microtubules | Various derivatives targeting the colchicine (B1669291) binding site | Cancer |

Exploration of Combination Therapies in Preclinical Models

The use of combination therapies is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer. The rationale behind this approach is to target multiple signaling pathways simultaneously, thereby increasing therapeutic efficacy and overcoming drug resistance. Indazole derivatives, with their diverse mechanisms of action, are well-suited for inclusion in combination regimens.

Preclinical studies are essential for evaluating the synergistic or additive effects of combining indazole-based drugs with other therapeutic agents. For example, an indazole derivative targeting a specific kinase could be combined with a cytotoxic chemotherapy agent or an immune checkpoint inhibitor. The combination of IDO1 inhibitors, some of which are based on the indazole scaffold, with immune checkpoint inhibitors has shown promising anticancer activity in preclinical tumor models. nih.gov

Future preclinical research should systematically explore various combination strategies. This includes combining different indazole derivatives that target distinct pathways, as well as combining indazole-based drugs with other classes of therapeutic agents. The evaluation of these combinations in relevant in vitro and in vivo cancer models will be crucial for identifying the most promising strategies for clinical translation.

Translational Research Opportunities for Preclinical Candidates

Translational research plays a critical role in bridging the gap between preclinical discoveries and clinical applications. researcher.life For preclinical indazole candidates, a number of translational research opportunities exist to facilitate their development into effective therapies.

A key aspect of translational research is the development and use of biomarkers . Biomarkers can be used to identify patients who are most likely to respond to a particular indazole-based therapy (predictive biomarkers), to monitor treatment response (pharmacodynamic biomarkers), and to assess disease progression. The identification of reliable biomarkers is essential for designing efficient clinical trials and for personalizing treatment.

The use of appropriate preclinical models that accurately recapitulate human disease is another critical factor for successful translation. This includes the use of patient-derived xenografts (PDXs) and genetically engineered mouse models (GEMMs) that more closely mimic the genetic and phenotypic heterogeneity of human cancers.

Furthermore, quantitative systems pharmacology (QSP) modeling can be employed to integrate preclinical data and predict the clinical efficacy and safety of novel indazole derivatives. researcher.life These models can help to optimize dosing schedules and to identify potential drug-drug interactions.

Ultimately, the successful translation of preclinical indazole candidates will require a multidisciplinary approach that involves close collaboration between basic scientists, clinicians, and regulatory agencies.

| Translational Research Area | Key Objectives |

| Biomarker Development | Patient selection, treatment monitoring, and response prediction. |

| Advanced Preclinical Models | Improved prediction of clinical efficacy and toxicity. |

| Quantitative Systems Pharmacology | Optimization of dosing regimens and prediction of clinical outcomes. |

| Clinical Trial Design | Efficient and informative evaluation of novel indazole-based therapies. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.